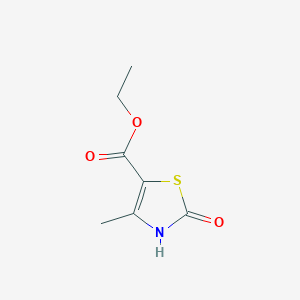![molecular formula C21H18ClN5O2 B2504226 N-(3-chloro-4-methylphenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide CAS No. 946312-53-4](/img/structure/B2504226.png)
N-(3-chloro-4-methylphenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(3-chloro-4-methylphenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide is a novel chemical entity that belongs to the class of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. These derivatives are of significant interest due to their potential biological activities, including antitumor properties. The compound is structurally related to the compounds discussed in the provided papers, which focus on the synthesis and biological evaluation of similar pyrimidinyl pyrazole derivatives.
Synthesis Analysis
The synthesis of related compounds involves several key steps, starting with the preparation of aminopyrazole precursors, followed by intramolecular cyclization to form the pyrazolo[3,4-d]pyrimidin-4(5H)-one core. Subsequent functionalization steps, such as N-allylation and N-propargyl alkylation, yield dipolarophiles that can undergo [3+2] cycloaddition reactions with arylnitrile oxides to form isoxazolines and isoxazoles . Although the exact synthesis of this compound is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives is characterized by the presence of a fused pyrazole and pyrimidine ring system. This bicyclic core is often substituted with various functional groups that can influence the compound's biological activity. The use of NMR, IR, and HRMS techniques is crucial for the complete characterization of these compounds, as they provide detailed information about the molecular framework and the nature of the substituents .
Chemical Reactions Analysis
The chemical reactivity of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives is highlighted by their ability to participate in [3+2] cycloaddition reactions, leading to the formation of isoxazolines and isoxazoles. These reactions are regiospecific and can result in the formation of unexpected products, such as deethoxycarbonylated isoxazoles, under certain conditions . The reactivity of these compounds can be further explored to synthesize a wide array of derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of these derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. The biological activity of these compounds, including their cytotoxicity against tumor cell lines, is a key physical property that has been evaluated. Some derivatives have shown significant cytotoxicity in vitro and potent antitumor activity in vivo, without causing undesirable effects in animal models . These properties are essential for the development of new antitumor agents.
Relevant Case Studies
The provided papers do not detail specific case studies involving this compound. However, they do discuss the synthesis and biological evaluation of structurally related compounds. For instance, compounds with a 3-chloropyridin-2-yl group and a 3-fluoro-5-substituted phenylpiperazinyl group have been synthesized and shown to exhibit potent cytotoxicity and antitumor activity, which could serve as a basis for further research on the compound .
科学的研究の応用
Anticancer Applications
Research has identified novel pyrazolopyrimidines derivatives demonstrating significant anticancer activities. These compounds have been evaluated for their cytotoxic effects against various cancer cell lines, including HCT-116 and MCF-7, showing promising results in inhibiting cancer cell growth. The structure-activity relationship analysis highlighted the importance of specific substituents in enhancing anticancer efficacy (Rahmouni et al., 2016).
Anti-inflammatory and Analgesic Activities
Compounds derived from pyrazolopyrimidine have also been explored for their anti-inflammatory and analgesic properties. Microwave-assisted synthesis of novel pyrazolone derivatives attached to a pyrimidine moiety showed significant anti-inflammatory, analgesic, and antipyretic activities, suggesting their potential as new therapeutic agents in treating inflammation and pain-related disorders (Antre et al., 2011).
Antimicrobial Activity
Several studies have synthesized new pyrazolopyrimidine derivatives to investigate their antimicrobial efficacy. These compounds exhibited moderate to strong antimicrobial activity against a range of bacterial and fungal pathogens, making them interesting candidates for the development of new antimicrobial agents (El-sayed et al., 2017).
特性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-3-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O2/c1-14-7-8-15(11-18(14)22)25-19(28)9-10-26-13-23-20-17(21(26)29)12-24-27(20)16-5-3-2-4-6-16/h2-8,11-13H,9-10H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGKOZCELUMOKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

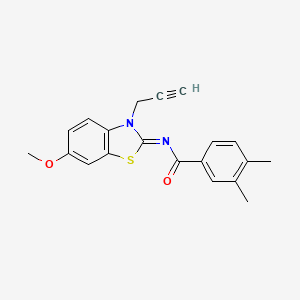

![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2504147.png)
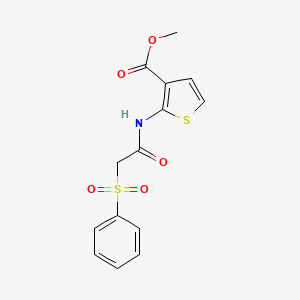
![1-((3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-8-(2,5-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2504154.png)
![3-(2-methylphenyl)-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2504155.png)
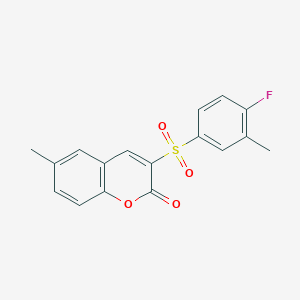
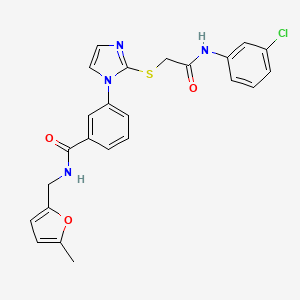
![1,3-dihydroxy-6H-benzo[c]chromen-6-one](/img/structure/B2504159.png)
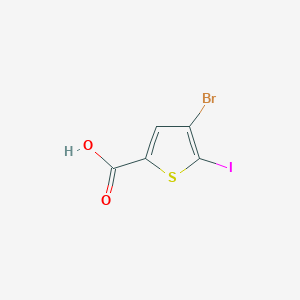
![4-(3-fluorophenyl)-3-{[methyl(4-methylphenyl)amino]sulfonyl}-N-(2-thienylmethyl)thiophene-2-carboxamide](/img/structure/B2504163.png)
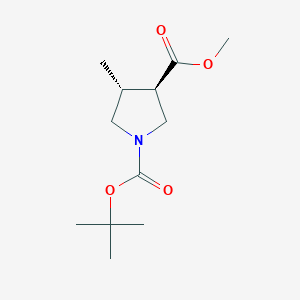
![2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2504165.png)
